1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-10-6-11(2)9-17(8-10)15(18)13-7-12(16)4-5-14(13)19-3/h4-5,7,10-11H,6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMLKJMHTWAWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorosalicylic acid and 3,5-dimethylpiperidine.
Methylation: The 5-chlorosalicylic acid is methylated to form methyl 5-chloro-2-methoxybenzoate.
Aminolysis: The methyl ester is then subjected to aminolysis with 3,5-dimethylpiperidine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of high-yielding reagents and catalysts to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may exhibit binding affinity to dopamine D2 receptors and serotonin 5-HT3 receptors, influencing neurotransmitter pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Aromatic vs.
- Substituent Positioning : The 5-chloro and 2-methoxy arrangement on the benzoyl ring may confer distinct electronic effects compared to 3,4-dimethoxy analogs .
- Functional Groups : Sulfonyl derivatives (e.g., 1-(4-chlorophenylsulfonyl)-3,5-dimethylpiperidine) exhibit stronger electron-withdrawing properties than benzoyl, altering reactivity and solubility .
Biological Activity
1-(5-Chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 273.75 g/mol
- Boiling Point: Not specified in the literature
- Solubility: Varies based on solvent polarity
Mechanisms of Biological Activity
This compound exhibits various biological activities that can be attributed to its structural components:
- Anticancer Activity: Research indicates that derivatives of piperidine, including this compound, may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with a piperidine moiety have shown enhanced interactions with protein binding sites, leading to improved anticancer efficacy compared to traditional agents like bleomycin .
- Cholinesterase Inhibition: This compound may possess the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases such as Alzheimer’s. The inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating cognitive decline .
- Antimicrobial Properties: Piperidine derivatives have demonstrated activity against various pathogens, including bacteria and fungi. The presence of the chloro and methoxy groups enhances membrane permeability and interaction with microbial targets .
Anticancer Studies
A study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications to the piperidine structure significantly increased apoptosis induction compared to standard treatments .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Induces apoptosis |
| Bleomycin | 20 | Standard treatment |
Neuroprotective Effects
In another study focused on Alzheimer's disease models, compounds similar to this compound were shown to selectively inhibit AChE while exhibiting antioxidant properties. This dual action is crucial for neuroprotection and improving cognitive functions .
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| This compound | 85 | 40 |
| Donepezil | 90 | 50 |
Antimicrobial Activity
The compound was tested against various bacterial strains, including MRSA and E. coli. Results showed significant inhibition rates, indicating potential for development into antimicrobial agents.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| MRSA | 18 |
| E. coli | 15 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine, and what methodological considerations are critical?
- Answer : The compound is typically synthesized via acylation of 3,5-dimethylpiperidine with 5-chloro-2-methoxybenzoyl chloride. Key steps include:
- Step 1 : Preparation of 3,5-dimethylpiperidine via catalytic hydrogenation of 3,5-dimethylpyridine using Pd/C or Raney Ni under H₂ (40–60 psi, 80–100°C) .
- Step 2 : Acylation under Schotten-Baumann conditions: React 3,5-dimethylpiperidine with 5-chloro-2-methoxybenzoyl chloride in a biphasic system (e.g., THF/water) with NaOH to control pH (~9–10) and minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires strict anhydrous conditions and inert atmosphere (N₂/Ar) .
Q. How can the structure of this compound be rigorously characterized?
- Answer : A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, chloro at C5 on the benzoyl group, and dimethyl groups on piperidine). Key signals:
- Piperidine protons: δ 1.2–1.6 ppm (axial/equatorial CH₃), δ 2.8–3.2 ppm (N–CH₂) .
- Aromatic protons: δ 6.8–7.4 ppm (AB system for substituted benzoyl) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragment peaks (e.g., loss of Cl or methoxy groups) .
- X-ray Crystallography : Use SHELX suite for single-crystal analysis to resolve stereochemistry and confirm bond lengths/angles .
Q. What are the critical physicochemical properties relevant to experimental handling?
- Answer : Key properties include:
- Boiling Point : ~144°C (similar to 3,5-dimethylpiperidine backbone) .
- Density : ~0.853 g/mL (liquid form, comparable to piperidine derivatives) .
- Solubility : Lipophilic (soluble in THF, DCM; poorly soluble in water). Adjust solvent polarity for reactions .
- Safety : Flammable (flash point ~32°C), skin/eye irritant. Use PPE (gloves, goggles) and work under fume hoods .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods resolve isomerism?
- Answer :
- Stereochemical Control : Use chiral catalysts (e.g., BINAP-Pd complexes) during hydrogenation of 3,5-dimethylpyridine to favor specific piperidine conformers . For acylation, steric hindrance from the 3,5-dimethyl groups may bias equatorial positioning of the benzoyl moiety .
- Analytical Resolution :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers .
- VCD Spectroscopy : Vibrational circular dichroism to distinguish diastereomers .
Q. What strategies address contradictions between computational modeling and experimental data (e.g., NMR vs. DFT)?
- Answer :
- DFT Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model conformers. Compare computed NMR shifts (via GIAO method) with experimental data .
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO/chloroform) to refine chemical shift predictions .
- Dynamic Effects : Perform MD simulations to assess conformational flexibility at room temperature .
Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- Answer :
- Target Selection : Focus on GPCRs or ion channels (piperidine derivatives often modulate these). Use molecular docking (AutoDock Vina) with crystal structures (e.g., 5-HT₃ receptor) .
- In Vitro Assays :
- Binding Affinity : Radioligand displacement (e.g., [³H]-LY341495 for mGluR2) .
- Functional Activity : Calcium flux assays (FLIPR) for real-time receptor activation .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to measure t½ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
